4,5-二氟-2-硝基苯磺酰氯

描述

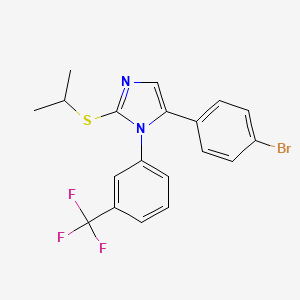

The compound "4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride" is a chemical species that is related to various nitrobenzene sulfonyl chlorides and their derivatives. These compounds are of interest due to their potential applications in organic synthesis, as well as their reactivity and physical properties. The papers provided discuss several related compounds, such as 4-nitrobenzene sulfonyl chloride and 2-nitrobenzenesulfonyl chloride, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of nitrobenzene sulfonyl chlorides with various reagents. For instance, the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride involves reacting with amino acid esters and amines, resulting in high yields of the desired products . This suggests that similar methods could be applied to synthesize derivatives of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of 4-nitrobenzene sulfonyl chloride has been studied using gas-phase electron diffraction and quantum chemical methods, revealing details such as bond lengths, bond angles, and torsion angles . These findings provide a basis for understanding the molecular geometry and electronic structure of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride, which likely shares similar structural features due to the presence of the nitrobenzene sulfonyl moiety.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzene sulfonyl chlorides are diverse. For example, 2-nitrobenzenesulfonyl chloride can generate a peroxysulfur intermediate in situ, which can oxidize sulfoxides to sulfones under mild conditions . Additionally, the reactivity of radical anions of nitrobenzene derivatives in ionic liquids has been demonstrated, suggesting that the environment can significantly influence the reactivity of these compounds . These studies indicate that 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride may also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene sulfonyl chlorides are influenced by their molecular structure. For instance, the temperature dependence of the 35Cl NQR frequency and spin-lattice relaxation time in 4-nitrobenzene sulphonyl chloride indicates the existence of different crystalline phases and provides insights into molecular motions within the crystal lattice . Such studies can be extrapolated to understand the behavior of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride under various conditions.

科学研究应用

结构分析和量子化学研究

一项涉及气相电子衍射和量子化学方法的综合研究探索了相关的 4-硝基苯磺酰氯分子的结构。该研究详细描述了气相中存在的构象异构体,并获得了各种结构参数的实验值,突出了该分子在进一步化学和物理研究中的潜力 (Petrov 等,2009)。

PET 示踪剂前体合成

使用 4-硝基苯磺酰胍合成了一种新型磺酰胺衍生物,作为正电子发射断层扫描 (PET) 示踪剂合成的前体。该合成强调了该化合物在开发医学影像诊断工具中的相关性 (Gebhardt & Saluz,2012)。

癌症治疗中的促凋亡效应

合成了新的磺酰胺衍生物,包括具有 4-硝基苯磺酰胺部分的那些,并显示出通过癌细胞中的 p38/ERK 磷酸化激活促凋亡基因。这表明癌症治疗研究的一个有希望的方向 (Cumaoğlu 等,2015)。

农业和制药中间体

高纯度 1-氯-2,6-二氟苯的合成展示了磺酰氯用于指导氟取代的用途,促进了对农业和制药应用有价值的中间体的生产 (Moore,2003)。

磺酰胺分子的计算研究

对源自 4-硝基苯胺和 4-甲苯-1-磺酰氯的新合成磺酰胺分子进行的详细计算研究,提供了对其结构、电子和相互作用性质的见解,为进一步的化学分析和潜在应用铺平了道路 (Murthy 等,2018)。

安全和危害

属性

IUPAC Name |

4,5-difluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJVLADEKWZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

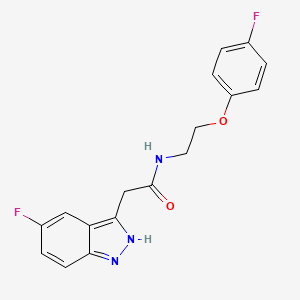

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

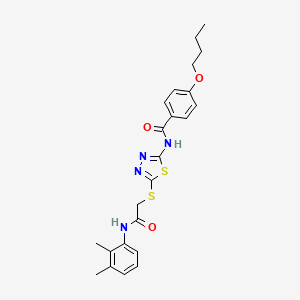

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

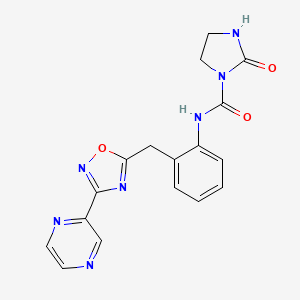

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)